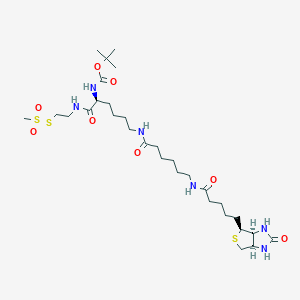![molecular formula C11H12N2OS B13841099 1-[5-(3-Aminophenyl)-1,3-thiazol-2-yl]ethanol](/img/structure/B13841099.png)
1-[5-(3-Aminophenyl)-1,3-thiazol-2-yl]ethanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[5-(3-Aminophenyl)-1,3-thiazol-2-yl]ethanol is a compound that features a thiazole ring, which is a five-membered ring containing three carbon atoms, one sulfur atom, and one nitrogen atom. This compound is of interest due to its potential applications in various fields such as medicinal chemistry, organic synthesis, and materials science. The presence of both an amino group and a hydroxyl group in its structure allows for diverse chemical reactivity and biological activity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-[5-(3-Aminophenyl)-1,3-thiazol-2-yl]ethanol typically involves the formation of the thiazole ring followed by the introduction of the amino and hydroxyl groups. One common method involves the cyclization of a precursor containing a thiourea and a halogenated ketone under acidic conditions to form the thiazole ring. Subsequent functionalization steps introduce the amino and hydroxyl groups.
Industrial Production Methods: Industrial production of this compound may involve optimizing the synthetic route for higher yields and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions: 1-[5-(3-Aminophenyl)-1,3-thiazol-2-yl]ethanol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The amino group can be reduced to a primary amine using reducing agents such as lithium aluminum hydride.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)
Substitution: Nitric acid (HNO₃) for nitration, halogens (Cl₂, Br₂) for halogenation
Major Products:
- Oxidation of the hydroxyl group yields a ketone or aldehyde.
- Reduction of the amino group yields a primary amine.
- Substitution reactions yield various substituted derivatives depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
1-[5-(3-Aminophenyl)-1,3-thiazol-2-yl]ethanol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.
Medicine: Explored for its potential as a therapeutic agent due to its ability to interact with biological targets.
Industry: Utilized in the development of new materials with specific properties, such as polymers and dyes.
Wirkmechanismus
The mechanism of action of 1-[5-(3-Aminophenyl)-1,3-thiazol-2-yl]ethanol involves its interaction with molecular targets in biological systems. The amino group can form hydrogen bonds with biological molecules, while the thiazole ring can participate in π-π interactions with aromatic residues in proteins. These interactions can modulate the activity of enzymes, receptors, or other proteins, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
2-(4-Aminophenyl)thiazole: Similar structure but lacks the hydroxyl group, which may affect its reactivity and biological activity.
1-(3-Aminophenyl)ethanol: Similar structure but lacks the thiazole ring, which may influence its chemical properties and applications.
5-(4-Aminophenyl)-1,3,4-oxadiazole-2-thione: Contains a different heterocyclic ring, which may result in different biological activities and applications.
Uniqueness: 1-[5-(3-Aminophenyl)-1,3-thiazol-2-yl]ethanol is unique due to the combination of the thiazole ring, amino group, and hydroxyl group in its structure. This combination allows for a wide range of chemical reactivity and potential biological activities, making it a versatile compound for various applications.
Eigenschaften
Molekularformel |
C11H12N2OS |
|---|---|
Molekulargewicht |
220.29 g/mol |
IUPAC-Name |
1-[5-(3-aminophenyl)-1,3-thiazol-2-yl]ethanol |
InChI |
InChI=1S/C11H12N2OS/c1-7(14)11-13-6-10(15-11)8-3-2-4-9(12)5-8/h2-7,14H,12H2,1H3 |
InChI-Schlüssel |
BVHHHVCKCPYOMK-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C1=NC=C(S1)C2=CC(=CC=C2)N)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


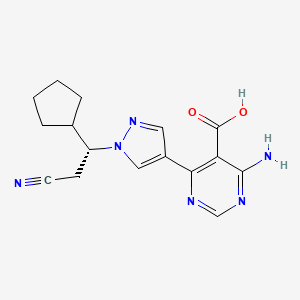
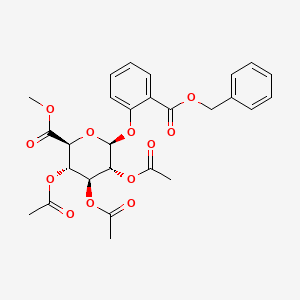

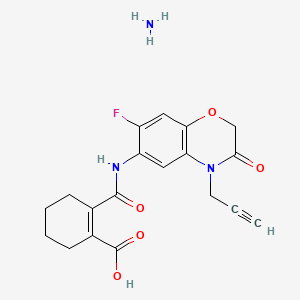
![Benzyl 2-(chlorocarbonyl)-7-azaspiro[3.5]nonane-7-carboxylate](/img/structure/B13841029.png)
![Ethyl 5,7-dioxo-4-phenethyl-2-phenyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B13841036.png)
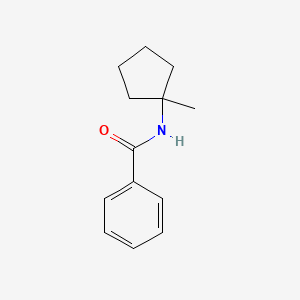
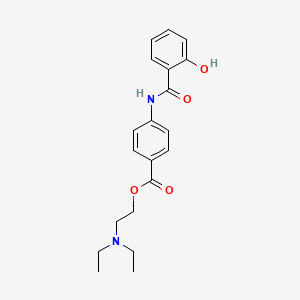
![4-[(4-Cyclohexylphenyl)methyl-[2-[(2,3,4,5,6-pentafluorophenyl)methyl-[4-(trifluoromethyl)phenyl]sulfonylamino]acetyl]amino]-2-hydroxybenzoic acid](/img/structure/B13841046.png)
![7-Bromo-2,3,4,5-tetrahydro-1H-1,5-methanobenzo[d]azepine Hydrochloride](/img/structure/B13841048.png)
![[[(2R,5S)-5-(4-amino-2-oxopyrimidin-1-yl)-1,3-oxathiolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate;N,N-diethylethanamine](/img/structure/B13841052.png)
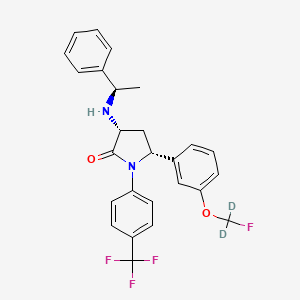
![3-Hydroxy-1-[[5-hydroxy-4-(hydroxymethyl)-6-methyl-3-pyridinyl]methyl]-4,5-bis(hydroxymethyl)-2-methyl Pyridinium chloride HCl](/img/structure/B13841079.png)
